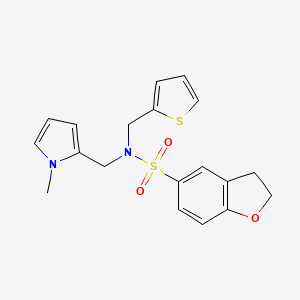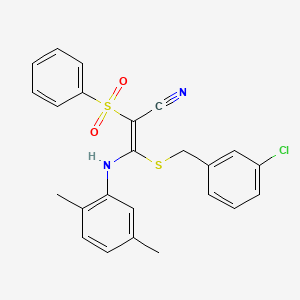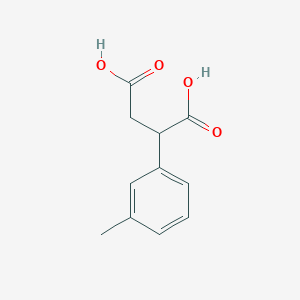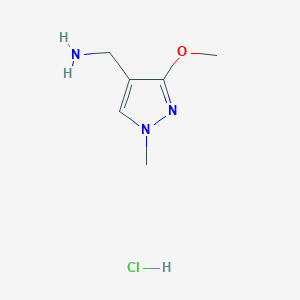
2-(4-fluorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-fluorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide” is a complex organic molecule. It contains two fluorophenyl groups, an isoxazole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of an isoxazole ring substituted with a fluorophenyl group and a methyl group linked to an acetamide group. The fluorine atoms on the phenyl rings could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The isoxazole ring, for instance, might undergo reactions at the carbon adjacent to the oxygen atom. The acetamide group could participate in various reactions involving the carbonyl group or the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could make the compound relatively stable and potentially bioactive. The isoxazole ring might contribute to the compound’s aromaticity .Aplicaciones Científicas De Investigación
Environmental Protection and Water Treatment
A comprehensive review on the adsorptive elimination of acetaminophen from water highlights the environmental concern associated with pharmaceutical effluents and the effectiveness of certain adsorbents in removing contaminants from water. This research indicates a broader application of similar compounds in environmental protection and water treatment technologies, emphasizing the importance of advanced materials and methods for pollution control (Igwegbe et al., 2021).
Drug Development and Antidepressant Research
Another study discusses the potential of AMPA receptor agonists in the treatment of depression, suggesting a promising direction for research into novel antidepressants. This reflects the ongoing exploration of receptor modulators in developing fast-acting and effective treatments for mental health disorders, highlighting the role of chemical compounds in advancing psychiatric medication (Yang et al., 2012).
Pharmacokinetics and Metabolism
Research into the metabolism of drugs like paracetamol provides valuable insights into how similar compounds are processed in the body, including the identification of metabolic pathways and genetic factors that influence drug efficacy and toxicity. This area of study is crucial for the safe and effective use of pharmaceuticals, guiding dosage recommendations and the development of drugs with minimized side effects (Zhao & Pickering, 2011).
Synthesis and Chemical Properties
The synthesis of chemically related compounds, such as 2-fluoro-4-bromobiphenyl, underscores the importance of efficient and practical methods in organic chemistry for the production of intermediates used in pharmaceuticals. Such research is fundamental to the drug development process, enabling the creation of new therapies through innovative chemical synthesis techniques (Qiu et al., 2009).
Toxicology and Safety Assessments
Studies on the toxicity and safety profiles of compounds are essential for understanding their potential risks and benefits. Research into the hepatotoxicity of paracetamol, for example, offers insights into the mechanisms of drug-induced liver injury and the critical need for careful evaluation and monitoring of drug safety (Tittarelli et al., 2017).
Mecanismo De Acción
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, its activity would depend on its interactions with biological targets. The fluorophenyl groups, for example, might interact with certain proteins or enzymes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-14-5-1-12(2-6-14)9-18(23)21-11-16-10-17(24-22-16)13-3-7-15(20)8-4-13/h1-8,10H,9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZKDSCLTDTLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2991260.png)


![Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2991264.png)
![2-[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2991265.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2991267.png)
![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline](/img/structure/B2991268.png)



![1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2991275.png)
![N-(3,5-dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2991276.png)

